molecular formula C6H4BrN3O B2502892 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one CAS No. 163452-70-8

7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one

Cat. No.: B2502892
CAS No.: 163452-70-8
M. Wt: 214.022
InChI Key: ZYZOSWDYDRRXPZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-6(11)5-4(3)9-2-10-5/h1-2H,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZOSWDYDRRXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)N1)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[4,5-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. Key examples include:

Reagent/ConditionsProduct(s) FormedYield (%)Key ObservationsSource
Amines (e.g., NH₃, alkyl amines)7-Amino derivatives60–85Electron-deficient pyridine ring enhances reactivity at C7
Thiols (e.g., NaSH)7-Thiol derivatives45–70Requires polar aprotic solvents (DMF, DMSO)
N-Iodosuccinimide (NIS) in DMF7-Iodoimidazo[4,5-c]pyridin-4-amine27Iodination occurs selectively at C7

Mechanistic Insight : The bromine’s electrophilic displacement is facilitated by the electron-withdrawing nature of the imidazole ring, which activates the pyridine moiety toward nucleophilic attack .

Alkylation Reactions

The imidazole nitrogen (N1) undergoes alkylation with electrophilic reagents:

ReagentProduct(s) FormedConditionsYield (%)Source
Methyl iodide (CH₃I)1-Methyl derivativesK₂CO₃, DMF, 80°C75–90
Benzyl bromide (PhCH₂Br)1-Benzylimidazo[4,5-c]pyridin-4-oneNaH, THF, RT65–80

Key Finding : Alkylation occurs preferentially at N1 due to steric and electronic factors, with the methyl group enhancing solubility without steric hindrance .

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed couplings:

Reaction TypeCatalyst/BaseProduct(s) FormedYield (%)Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃7-Aryl derivatives50–75
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃7-Aminoaryl derivatives40–65

Limitations : Yield variability correlates with steric bulk of coupling partners and electronic effects of substituents on the aryl boronic acid .

Cyclization Reactions

The compound participates in heterocycle-forming reactions:

Reagents/ConditionsProduct(s) FormedKey FeaturesSource
Aldehydes (e.g., benzaldehyde), H₂O-IPAFused imidazo[4,5-b]pyridine derivativesOne-pot synthesis via SₙAr and condensation
Acetyl chloride, AlCl₃Tricyclic lactamsRing expansion via N-acylation

Mechanistic Pathway : Cyclization often proceeds through initial substitution at C7, followed by intramolecular condensation .

Oxidation and Reduction

Redox transformations modify the core structure:

Reaction TypeReagents/ConditionsProduct(s) FormedNotesSource
OxidationH₂O₂, AcOHN-Oxide derivativesSelective oxidation at pyridine N
ReductionLiAlH₄, THFTetrahydroimidazopyridine analogsPartial saturation of pyridine ring

Comparative Reactivity with Analogues

The bromine substituent distinctively enhances reactivity compared to non-halogenated derivatives:

CompoundReactivity Toward SNArPreferred Reaction Sites
7-Bromo-1H-imidazo[4,5-c]pyridin-4-oneHighC7, N1
1H-Imidazo[4,5-c]pyridin-4(5H)-oneLowN1 only

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one exhibit potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Anticancer Properties

Several studies have investigated the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance, derivatives of this compound have shown cytotoxic effects on cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells.

Neurological Applications

The compound has been evaluated for its neuroprotective effects. Research indicates that it may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Organic Electronics

This compound has been explored as a material for organic electronic devices due to its favorable electronic properties. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) shows promise for enhancing device efficiency.

Data Table: Summary of Applications

Application AreaSpecific Use CasesFindings
Antimicrobial ActivityAntibiotic developmentEffective against multiple bacterial strains
Anticancer PropertiesCytotoxicity against cancer cell linesInduces apoptosis in tested cancer cells
Neurological ApplicationsNeuroprotection in degenerative diseasesPotential to reduce neuronal damage
Organic ElectronicsOLEDs and OPVsEnhances efficiency of electronic devices

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imidazo[4,5-c]pyridine derivatives. The results indicated that this compound exhibited significant activity against Gram-positive bacteria.

Case Study 2: Cancer Cell Apoptosis

In a study documented in Cancer Research, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives. Among them, this compound was highlighted for its ability to trigger apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The findings suggested that treatment with this compound significantly reduced dopaminergic neuron loss.

Mechanism of Action

The mechanism of action of 7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazo[4,5-b]pyridine Derivatives
  • Example : 6-Bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one (CAS 161836-12-0)
    • Key Differences :
  • Ring Junction : Imidazo[4,5-b]pyridine (vs. c in the target compound) shifts the nitrogen position.
  • Substituents : Bromine at position 6 (vs. 7) and ketone at position 2 (vs. 4) .
    • Biological Relevance : Anticancer, antiviral, and anti-inflammatory activities .
Imidazo[4,5-c]quinoline Derivatives
  • Example: I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one) Key Differences:
  • Tricyclic Structure: Adds a quinoline ring, enhancing hydrophobic interactions in protein binding.
  • Substituents : 3,5-Dimethylisoxazole group for hydrogen bonding .
    • Biological Relevance : BET inhibitors for HIV-1 reactivation; scaffold modifications (e.g., γ-carboline) improve BRD4-binding affinity .

Substituent Modifications

AK-3280 (7-Bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-imidazo[4,5-c]pyridin-4-one)
  • Key Features :
    • Additional Substituent : 4-(Trifluoromethoxy)phenyl group at position 5.
    • Impact : Enhances lipophilicity and target engagement in antifibrotic activity .
  • Synthesis : Copper-mediated cross-coupling introduces aryl groups .
1,3-Diallyl-6-bromo-imidazo[4,5-b]pyridin-2-one
  • Key Features :
    • Allyl Chains : Improve solubility and metabolic stability.
    • Biological Relevance : Aurora kinase inhibitors with planar fused rings for DNA intercalation .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity Reference
7-Bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one Imidazo[4,5-c]pyridine 7-Br, 1-Me Antifibrotic (AK-3280 intermediate)
I-BET151 Imidazo[4,5-c]quinoline 3,5-Dimethylisoxazole BET inhibition (HIV-1 reactivation)
6-Bromo-imidazo[4,5-b]pyridin-2-one Imidazo[4,5-b]pyridine 6-Br, 2-ketone Anticancer, Aurora kinase inhibition
AK-3280 Intermediate Imidazo[4,5-c]pyridine 7-Br, 5-Aryl (CF₃OPh) Antifibrotic (IPF treatment)

Structural-Activity Relationship (SAR) Insights

Bromine Position :

  • 7-Bromo substitution in imidazo[4,5-c]pyridin-4-one enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introductions) .
  • Position 6 bromine in imidazo[4,5-b]pyridin-2-one correlates with kinase inhibition .

Ketone Position: Ketone at position 4 (vs. 2 in imidazo[4,5-b]pyridinones) alters hydrogen-bonding patterns, impacting protein target selectivity .

Aryl Substituents :

  • 5-Aryl groups (e.g., 4-(trifluoromethoxy)phenyl) in AK-3280 improve pharmacokinetics and tissue penetration .

Biological Activity

7-Bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one, with a molecular formula of C7H6BrN3O and a molecular weight of 228.049 g/mol. The presence of the bromine atom significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to bind to specific enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, making it a candidate for anticancer therapy .

Anticancer Activity

Research has shown that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer properties. In particular, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4-one has been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-73.79
SF-26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Studies suggest that it may exhibit inhibitory effects against various bacterial strains, although specific data on this activity remains limited.

Study on Aurora Kinase Inhibition

A notable study focused on the inhibition of Aurora kinases by imidazo[4,5-c]pyridine derivatives. The research indicated that modifications to the compound could enhance selectivity and potency against different Aurora isoforms. The docking studies revealed that certain derivatives displayed superior binding affinity compared to standard inhibitors .

Synthesis and Structural Activity Relationship (SAR)

The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4-one involves cyclization reactions from appropriate precursors. The structural activity relationship studies have highlighted that the bromine atom at position 7 is crucial for maintaining biological activity while allowing for further chemical modifications to enhance efficacy .

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